
N~5~-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is achieved through the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with the 3-chlorophenyl group and the carboxamide group. This step involves the use of reagents such as chlorobenzoyl chloride and appropriate amines.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest.
Industry: In the industrial sector, N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
- 3-Chlorophenyl-1H-indole-2-carboxamide
- 5-Chloro-2-methyl-1H-indole-3-carboxamide
- N-(3-Chlorophenyl)-1H-indole-5-carboxamide
Comparison: N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFUCPRDIWKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
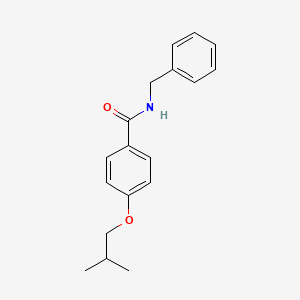
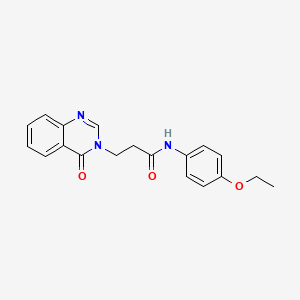
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
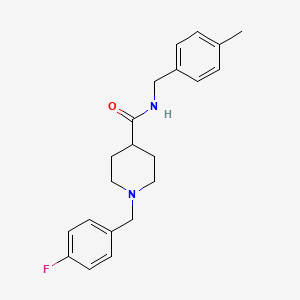
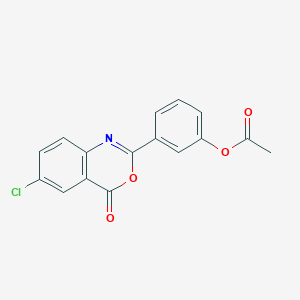
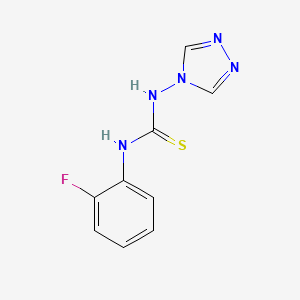
![2-[(4-Chlorophenyl)methyl]-1-methyl-4-nitrobenzene](/img/structure/B5869844.png)
![N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide](/img/structure/B5869864.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5869890.png)
